molecular formula C22H28N2O2 B11370766 N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide

N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11370766
M. Wt: 352.5 g/mol
InChI Key: IFQLHMWPAFWWNB-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a benzyl group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final step usually involves the coupling of the benzyl and tetrahydrofuran moieties under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzyl and tetrahydrofuran moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
  • N-[4-(dimethylamino)benzyl]-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

Uniqueness

N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-4-methyl-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C22H28N2O2/c1-17-6-10-19(11-7-17)22(25)24(16-21-5-4-14-26-21)15-18-8-12-20(13-9-18)23(2)3/h6-13,21H,4-5,14-16H2,1-3H3

InChI Key

IFQLHMWPAFWWNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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